Methyl 10-methylundecanoate
Overview
Description
Methyl 10-methylundecanoate, also known as methyl isododecanoate, is an organic compound with the molecular formula C13H26O2. It is a methyl ester derivative of 10-methylundecanoic acid. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 10-methylundecanoate can be synthesized through the esterification of 10-methylundecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced separation techniques, such as distillation, ensures the removal of any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 10-methylundecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 10-methylundecanoic acid or 10-methylundecanone.
Reduction: Formation of 10-methylundecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 10-methylundecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Employed in studies involving lipid metabolism and fatty acid analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers
Mechanism of Action
The mechanism of action of methyl 10-methylundecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 10-methylundecanoic acid, which can then participate in metabolic pathways. The ester itself can also interact with lipid membranes, influencing their fluidity and function .
Comparison with Similar Compounds
Methyl undecanoate: Similar in structure but lacks the methyl group at the 10th position.
Methyl dodecanoate: Contains an additional carbon in the chain compared to methyl 10-methylundecanoate.
Methyl 9-methyldecanoate: Similar branching but differs in the position of the methyl group
Uniqueness: this compound is unique due to the presence of the methyl group at the 10th position, which imparts distinct chemical and physical properties. This branching can influence the compound’s reactivity, solubility, and interaction with biological systems .
Properties
IUPAC Name |
methyl 10-methylundecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-12(2)10-8-6-4-5-7-9-11-13(14)15-3/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVCTJYIICVJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339162 | |
Record name | Methyl 10-methylundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-56-6 | |
Record name | Methyl 10-methylundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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